1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(4-chlorophenyl)phosphine]
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Overview
Description
1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(4-chlorophenyl)phosphine]: is a complex organophosphorus compound It is characterized by its biphenyl backbone with dimethoxy substituents and bis(4-chlorophenyl)phosphine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(4-chlorophenyl)phosphine] typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 6,6’-dimethoxy-2-bromobiphenyl and a suitable boronic acid derivative.
Introduction of Phosphine Groups: The bis(4-chlorophenyl)phosphine groups are introduced via a reaction with chlorodiphenylphosphine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(4-chlorophenyl)phosphine] undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted phosphines with various functional groups.
Scientific Research Applications
1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(4-chlorophenyl)phosphine] has several scientific research applications:
Catalysis: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Material Science: The compound is explored for its potential in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a pharmacophore in drug design and development.
Industrial Chemistry: It is used in the synthesis of complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(4-chlorophenyl)phosphine] involves its role as a ligand in catalysis. The compound coordinates with transition metals, forming stable complexes that facilitate various catalytic processes. The biphenyl backbone and phosphine groups provide steric and electronic properties that enhance the efficiency and selectivity of the catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(4-methoxyphenyl)phosphine]
- 1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(4-methylphenyl)phosphine]
Uniqueness
1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(4-chlorophenyl)phosphine] is unique due to the presence of chlorophenyl groups, which impart distinct electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable ligand in catalysis and other applications.
Properties
Molecular Formula |
C38H28Cl4O2P2 |
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Molecular Weight |
720.4 g/mol |
IUPAC Name |
[2-[2-bis(4-chlorophenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(4-chlorophenyl)phosphane |
InChI |
InChI=1S/C38H28Cl4O2P2/c1-43-33-5-3-7-35(45(29-17-9-25(39)10-18-29)30-19-11-26(40)12-20-30)37(33)38-34(44-2)6-4-8-36(38)46(31-21-13-27(41)14-22-31)32-23-15-28(42)16-24-32/h3-24H,1-2H3 |
InChI Key |
UKTQXACZIYOTRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)P(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=C(C=CC=C4P(C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl)OC |
Origin of Product |
United States |
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